
5-Methylcoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Methylcoumarin can be synthesized through several methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. One common method involves the Pechmann condensation, where phenol is reacted with a β-keto ester in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride, under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the coumarin core.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as the use of microwave or ultrasound energy, have also been explored to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methylcoumarin undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of hydroxylated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding dihydrocoumarin derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the coumarin core. For example, nitration using nitric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitric acid for nitration under controlled temperature conditions.
Major Products:
Oxidation: Hydroxylated this compound derivatives.
Reduction: Dihydro-5-Methylcoumarin.
Substitution: Nitro-5-Methylcoumarin derivatives.
Aplicaciones Científicas De Investigación
5-Methylcoumarin has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying microenvironment polarity.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for neurodegenerative diseases.
Industry: Utilized in the development of fluorescent dyes and as a precursor for the synthesis of other bioactive compounds
Mecanismo De Acción
The mechanism of action of 5-Methylcoumarin involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, this compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound’s photophysical properties also enable it to act as a fluorescent probe, binding to specific targets and emitting fluorescence upon excitation .
Comparación Con Compuestos Similares
Coumarin: The parent compound, known for its wide range of biological activities.
7-Hydroxycoumarin: A hydroxylated derivative with enhanced antioxidant properties.
4-Methylcoumarin: Another methylated derivative with distinct photophysical properties.
Uniqueness of 5-Methylcoumarin: this compound stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the fifth position enhances its stability and modifies its interaction with molecular targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
42286-84-0 |
|---|---|
Fórmula molecular |
C10H8O2 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
5-methylchromen-2-one |
InChI |
InChI=1S/C10H8O2/c1-7-3-2-4-9-8(7)5-6-10(11)12-9/h2-6H,1H3 |
Clave InChI |
FXMGSXNQELBPMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=O)OC2=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


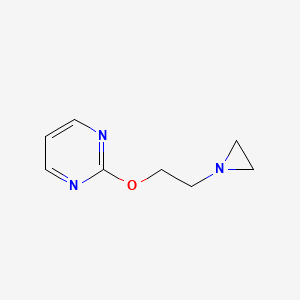


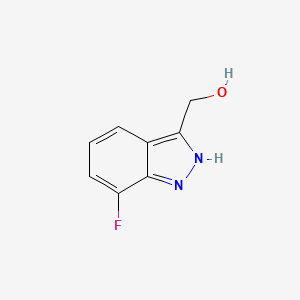

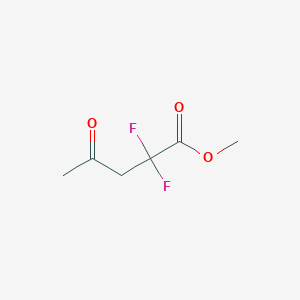
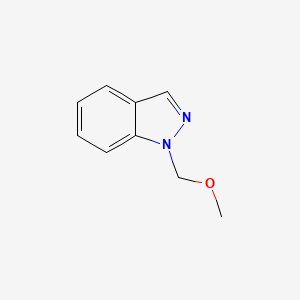

![Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone](/img/structure/B11918469.png)
![1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11918475.png)
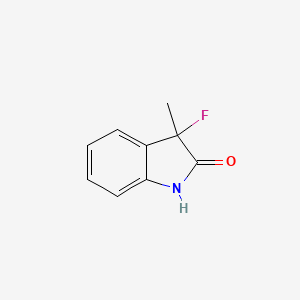
![2H-Pyrrolo[2,3-F]benzoxazole](/img/structure/B11918477.png)


